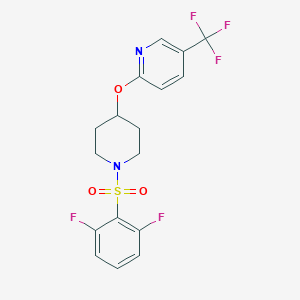
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine" is a multifunctional molecule that likely contains several key functional groups, including a difluorophenylsulfonyl group, a piperidinyl moiety, and a trifluoromethylpyridine segment. These groups suggest that the compound could be involved in various chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the use of sulfone groups and piperidine derivatives. For instance, difluoromethyl 2-pyridyl sulfone has been used as a gem-difluoroolefination reagent for aldehydes and ketones, indicating that sulfone groups can act as intermediates in the synthesis of fluorinated compounds . Additionally, the synthesis of tetrahydropyridine derivatives through reactions involving sulfur dioxide suggests that piperidine rings can be functionalized with sulfonate groups under certain conditions . Furthermore, the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride indicates that piperidine derivatives can be activated for further reactions .
Molecular Structure Analysis
The molecular structure of the compound likely features a piperidine ring, which is a common motif in medicinal chemistry due to its presence in many biologically active molecules. The difluorophenylsulfonyl and trifluoromethyl groups attached to this ring would add to the compound's electronic and steric properties, potentially affecting its reactivity and interaction with biological targets. The presence of these fluorinated groups is known to influence the acidity, lipophilicity, and metabolic stability of molecules .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the sulfonyl and trifluoromethyl groups. For example, the reactivity of 2-(trifluoromethylsulfonyloxy)pyridine in dehydrating benzoic acid to form benzophenones suggests that the trifluoromethyl group can participate in electrophilic aromatic substitution reactions . The use of sulfonated pyrrolidine and piperidine derivatives in various syntheses also indicates that these moieties can undergo nucleophilic substitution and addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be significantly influenced by the presence of the fluorinated groups. Fluorine atoms are highly electronegative, which can increase the compound's lipophilicity and potentially its ability to penetrate biological membranes . The stability of the fluorinated sulfinate intermediate, as observed by (19)F NMR, suggests that the compound could have a degree of stability that might be beneficial in pharmaceutical applications . The presence of the piperidine ring could also confer a basic character to the molecule, which might be relevant in its interactions with biological systems .
Applications De Recherche Scientifique
Catalysis and Synthesis
- Sulfonamides, including compounds related to "2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine," have been identified as novel terminators for cationic cyclisations, facilitating the efficient formation of polycyclic systems. This showcases their utility in synthetic organic chemistry for constructing complex molecular architectures (Haskins & Knight, 2002).
Antimicrobial Activity
- A series of new derivatives synthesized from related compounds exhibited significant in vitro antibacterial and antifungal activities, highlighting the compound's potential as a basis for developing new antimicrobial agents. Specifically, certain derivatives showed good activity against tested pathogenic bacterial and fungal strains, suggesting their utility in addressing resistance issues (Mallesha & Mohana, 2014).
Materials Science
- The compound's structural elements have been utilized in synthesizing novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit high thermal stability, good solubility in organic solvents, and potential applications in high-performance polymers due to their unique electronic properties (Liu et al., 2013).
Organic Synthesis
- Research on the utilization of related compounds for ketone synthesis from carboxylic acids and aromatic hydrocarbons demonstrates the compound's versatility as a reagent in organic synthesis, enabling the efficient production of benzophenones and other ketones. This highlights its role in facilitating complex organic transformations (Keumi et al., 1988).
Chemical Reactions and Mechanisms
- The compound and its derivatives have been studied for their role in diastereoselective synthesis, providing a method for creating CF3-substituted, epoxide-fused heterocycles. This research contributes to the development of new strategies for synthesizing heterocyclic compounds with potential applications in medicinal chemistry and material science (Fritz et al., 2012).
Propriétés
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F5N2O3S/c18-13-2-1-3-14(19)16(13)28(25,26)24-8-6-12(7-9-24)27-15-5-4-11(10-23-15)17(20,21)22/h1-5,10,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCPVAVDJWGUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

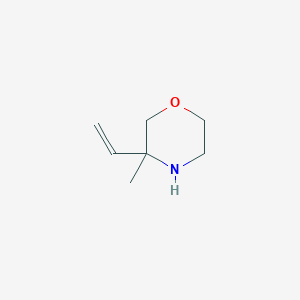
![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2525637.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2525641.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2525644.png)
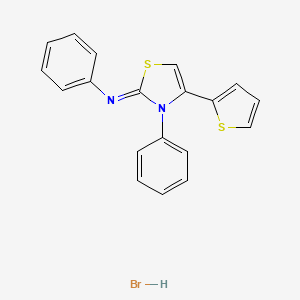
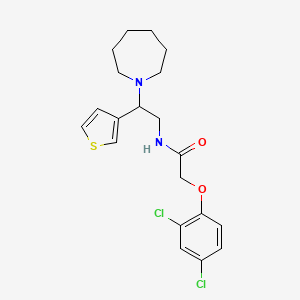
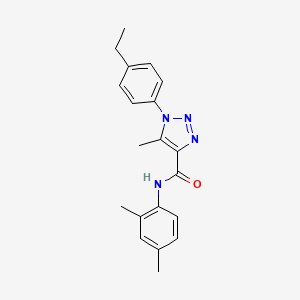
![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)

![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)